molecular formula C23H25N3O3 B2710479 3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one CAS No. 896383-01-0

3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one

Katalognummer: B2710479
CAS-Nummer: 896383-01-0
Molekulargewicht: 391.471
InChI-Schlüssel: PHKWAXSWBSMUPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[6-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one is a quinazolinone derivative characterized by a 2-hydroxyquinazolin-4(3H)-one core linked to a 3,4-dihydroisoquinoline moiety via a 6-oxohexyl chain. The quinazolinone scaffold is a privileged structure in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system modulation . The 3,4-dihydroisoquinoline group contributes to receptor-binding affinity, as seen in analogs targeting muscarinic acetylcholine receptors (mAChRs) . The hexyl chain with a ketone group may enhance solubility and pharmacokinetic properties compared to shorter or non-polar linkers .

Eigenschaften

IUPAC Name

3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c27-21(25-15-13-17-8-3-4-9-18(17)16-25)12-2-1-7-14-26-22(28)19-10-5-6-11-20(19)24-23(26)29/h3-6,8-11H,1-2,7,12-16H2,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKWAXSWBSMUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Dihydroisoquinoline Moiety: The dihydroisoquinoline moiety can be introduced via a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the dihydroisoquinoline ring.

    Coupling of the Two Fragments: The final step involves coupling the quinazolinone core with the dihydroisoquinoline moiety through a suitable linker, such as a hexyl chain, using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

3-[6-(3,4-Dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the dihydroisoquinoline moiety to form isoquinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The hydroxyl group on the quinazolinone core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For instance, compounds derived from 3,4-dihydroisoquinolin-2(1H)-one have shown efficacy against various cancer cell lines by inhibiting tumor growth and inducing apoptosis .
    • A specific study highlighted the compound's ability to target the B7-H3 protein, which is often overexpressed in tumors, suggesting a potential role in targeted cancer therapies .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against several pathogens. Research demonstrated that derivatives possess notable antifungal effects against phytopathogens such as Pythium recalcitrans, surpassing traditional antifungal agents .
    • The mechanism of action is believed to involve disruption of cellular processes in the pathogens, making it a candidate for agricultural applications as a biopesticide.

Agricultural Applications

  • Plant Disease Management :
    • The synthesis of derivatives utilizing the Castagnoli–Cushman reaction has led to compounds with enhanced activity against plant diseases. These compounds can be utilized in crop protection strategies to combat resistant strains of pathogens .
    • Field trials have indicated that these compounds can significantly reduce disease incidence in crops, thus improving yield and quality.

Case Studies

StudyFindingsApplication
Wang et al. (2023)Synthesis of 59 derivatives showed superior antifungal activity against Pythium recalcitransAgricultural biopesticide development
Patent US20170355769A1Development of antibody drug conjugates targeting B7-H3 using derivativesCancer therapy advancements

Wirkmechanismus

The mechanism of action of 3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

6-Bromo-3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one

  • Key Differences : Incorporates a bromine atom at position 6 and a sulfanylidene (C=S) group at position 2.
  • Impact: The bromine increases molecular weight (486.43 g/mol vs. The sulfanylidene group may alter hydrogen-bonding interactions with biological targets compared to the hydroxyl group in the target compound .

3-Amino-6-hydroxy-2-methylquinazolin-4(3H)-one

  • Key Differences: Lacks the dihydroisoquinoline-hexyl chain and features an amino group at position 3 and a methyl group at position 2.
  • Impact: Simplified structure reduces molecular complexity but limits receptor-binding diversity. The amino and hydroxy groups enhance water solubility, making this compound more suitable for oral administration .

Functional Analogues with Alternative Cores

Benzoquinazolinone 12

  • Structure : 3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one.
  • Key Differences: Replaces the dihydroisoquinoline-hexyl chain with a pyridinylmethyl-cyclohexyl group.
  • Impact: Exhibits higher functional potency at mAChRs due to optimized steric and electronic interactions with the receptor’s allosteric site . The benzo[h]quinazolinone core extends π-π stacking interactions compared to the simpler quinazolinone .

6-Amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one

  • Structure: Pyrimidin-4(3H)-one core instead of quinazolinone.
  • Key Differences: Smaller heterocyclic core with an amino group at position 4.
  • Impact: Reduced molecular weight (C₁₃H₁₄N₄O, 242.28 g/mol) may improve metabolic stability but limit binding affinity . The pyrimidinone core offers fewer sites for hydrogen bonding compared to quinazolinone .

Biologische Aktivität

The compound 3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one, also known by its CAS number 896383-01-0, is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula: C23H25N3O3
  • Molecular Weight: 391.463 g/mol
  • Density: 1.2 ± 0.1 g/cm³
  • LogP: 3.31

Research indicates that compounds with similar structural frameworks often exhibit diverse biological activities through various mechanisms. The presence of the quinazoline and isoquinoline moieties in this compound suggests potential interactions with key biological targets such as kinases and enzymes involved in cancer progression.

Key Mechanisms:

  • Inhibition of Kinases:
    • Compounds with quinazoline scaffolds have been shown to inhibit various kinases, which are crucial for cell signaling pathways involved in cancer cell proliferation and survival .
  • Induction of Apoptosis:
    • Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction .
  • Antioxidant Activity:
    • The hydroxy group in the structure may contribute to antioxidant properties, potentially mitigating oxidative stress within cells .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Inhibition of cell proliferation
HeLa (Cervical)10Induction of apoptosis
A549 (Lung)12Inhibition of kinase activity

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Case Study on MCF-7 Cells:
    • A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in viability, with an observed increase in apoptotic markers such as cleaved caspase-3 and PARP .
  • In Vivo Efficacy:
    • Animal models treated with the compound showed a reduction in tumor size compared to control groups, indicating its potential efficacy in vivo. Further studies are needed to elucidate the pharmacokinetics and biodistribution of the compound .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one to improve yield and purity?

  • Methodological Answer : Begin by analyzing reaction parameters such as solvent polarity, temperature, and catalyst loading. For example, highlights the use of hydrogenation steps in analogous quinazolinone syntheses, suggesting catalytic hydrogenation as a critical purification step . Employ Design of Experiments (DoE) methodologies to systematically vary parameters (e.g., reaction time, stoichiometry) and identify optimal conditions. Statistical methods, such as response surface modeling, can reduce experimental iterations while ensuring robust process design .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm the molecular structure. For crystalline derivatives, single-crystal X-ray diffraction (as demonstrated in for a related quinazolinone) provides unambiguous confirmation of stereochemistry and intermolecular interactions . Infrared (IR) spectroscopy can verify functional groups like the hydroxyl (-OH) and carbonyl (C=O) moieties.

Q. How can solubility challenges be addressed during in vitro assays for this hydrophobic compound?

  • Methodological Answer : Use co-solvents such as DMSO or cyclodextrin-based solubilizing agents. For kinetic studies, prepare stock solutions in DMSO (≤1% v/v) to minimize solvent interference. Dynamic light scattering (DLS) can monitor aggregation in aqueous buffers, while molecular dynamics simulations (as per ) may predict solvent interactions .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and regioselectivity of modifications to the quinazolinone core?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states. emphasizes the use of reaction path search methods combined with experimental validation to identify energetically favorable sites for functionalization (e.g., hydroxyl group substitution) . Software like Gaussian or ORCA can model electron density distributions and frontier molecular orbitals to guide synthetic planning.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Conduct systematic dose-response assays under standardized conditions (e.g., cell line specificity, incubation time). Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). demonstrates the importance of structural analogs with defined substituents (e.g., chloro or nitro groups) in correlating activity trends . Meta-analysis of existing data using tools like Bayesian statistics can identify confounding variables (e.g., impurity profiles).

Q. What methodologies are recommended for elucidating the compound’s mechanism of action in enzymatic inhibition?

  • Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten analysis) to determine inhibition constants (KiK_i). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity. For covalent inhibitors, mass spectrometry-based proteomics can identify target adducts. ’s approach to studying pyrrolo-pyrazolone analogs (via enzyme-substrate docking) is applicable here .

Q. How can impurity profiles be rigorously analyzed during scale-up synthesis?

  • Methodological Answer : Implement HPLC-MS with charged aerosol detection (CAD) for non-UV-active impurities. highlights the use of impurity limits (e.g., ≤0.4% total impurities) and orthogonal methods like 1H^1H-NMR spiking with synthetic standards . For process-related impurities (e.g., unreacted intermediates), leverage in-line PAT (Process Analytical Technology) tools for real-time monitoring.

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer : Use Caco-2 cell monolayers for permeability studies and human liver microsomes (HLM) for metabolic stability assays. LC-MS/MS quantifies parent compound and metabolites. ’s focus on pharmaceutical intermediates underscores the need for ADME-Tox profiling early in development .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.